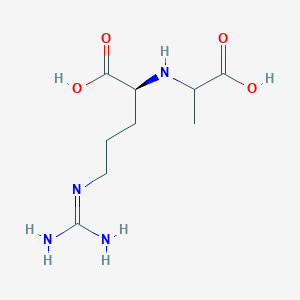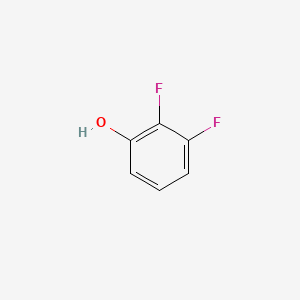
2,3-二氟苯酚
概述
描述
2,3-Difluorophenol (2,3-DFP) is a phenolic compound with two fluorine atoms attached to the phenolic ring. It is a colorless, volatile compound with a pungent odor and a melting point of -66°C. 2,3-DFP is used in a variety of applications, including pharmaceuticals, agrochemicals, and chemical synthesis. It is also a key intermediate in the synthesis of other fluorinated compounds.
科学研究应用
量子化学计算
已对2,4-二氟苯酚(2,4-DFP)进行了量子化学计算,这是一种与2,3-二氟苯酚相关的化合物,旨在了解其分子结构和振动波数。这些计算使用从头算HF和密度泛函理论(DFT/B3LYP)方法,为理解这类化合物的几何参数和光谱解释提供了见解,这对于了解它们的化学行为和潜在应用(Subramanian, Anbarasan, & Manimegalai, 2009)至关重要。
X射线晶体学
对3,5-二氟苯酚进行的X射线晶体学研究,这是一种与2,3-二氟苯酚在结构上相似的化合物,揭示了具有两性层状排列的独特晶体结构。这一发现突显了二氟苯酚在材料科学中的潜力,特别是在设计具有特定物理性质的结构(Shibakami & Sekiya, 1994)。
合成应用
2,3-二氟苯酚可作为合成复杂有机化合物的起始物质,例如2,3-二氟-4-羟基苯硼酸。这展示了该化合物在有机合成中的作用,特别是在构建对交叉偶联反应和药物合成至关重要的硼酸方面(Geng, 2010)。
官能化和多样性导向合成
二氟苯酚,包括2,3-二氟苯酚,在富勒烯官能化中已被用于创建各种羟基苯甲酸。这突显了它们在多样性导向合成中的实用性,这种方法旨在从单一起始物质中产生各种化合物,从而有利于药物发现和材料科学(Marzi, Gorecka, & Schlosser, 2004)。
微波旋转谱分析
已记录了2,3-二氟苯酚的微波旋转谱,提供了关于其旋转和离心畸变参数的详细信息。这类光谱研究对于理解化合物的分子几何和电子结构至关重要,这对它们在化学和材料科学的各个领域中的应用(Nair et al., 2019)。
安全和危害
2,3-Difluorophenol is flammable and toxic in contact with skin. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Relevant Papers One relevant paper discusses the microwave rotational spectrum of 2,3-Difluorophenol . Another paper mentions its use in the synthesis of a material sensitive to toxic organophosphate .
作用机制
Target of Action
2,3-Difluorophenol is a fluorinated phenol derivative
Mode of Action
The presence of fluorine atoms may enhance these interactions due to their high electronegativity, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
The fluorine substitutions on the phenol ring may modify these effects, potentially leading to unique influences on biochemical pathways .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.08, suggesting it may have good bioavailability .
Result of Action
It’s known that phenolic compounds can have various effects at the molecular and cellular level, including modulating signal transduction pathways, influencing gene expression, and interacting with cell membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluorophenol. For instance, the compound’s solubility can affect its absorption and distribution within the body. It’s reported to be soluble in organic solvents and slightly soluble in water , which could influence its pharmacokinetics and bioavailability. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with biological targets.
生化分析
Biochemical Properties
2,3-Difluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2,3-Difluorophenol and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, 2,3-Difluorophenol can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells .
Cellular Effects
The effects of 2,3-Difluorophenol on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. 2,3-Difluorophenol can induce the expression of genes involved in detoxification processes, such as glutathione S-transferase. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3-Difluorophenol exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. For example, 2,3-Difluorophenol can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of substrates and the formation of reactive oxygen species. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Difluorophenol can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2,3-Difluorophenol in in vitro studies has shown that it can lead to adaptive responses in cells, such as increased expression of detoxification enzymes. In in vivo studies, prolonged exposure can result in cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,3-Difluorophenol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant toxic effects. For instance, high doses of 2,3-Difluorophenol have been associated with liver toxicity in animal studies, characterized by elevated liver enzymes and histopathological changes. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2,3-Difluorophenol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions with glutathione or sulfate. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, 2,3-Difluorophenol can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 2,3-Difluorophenol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution can be influenced by factors such as blood flow and tissue-specific enzyme expression .
Subcellular Localization
The subcellular localization of 2,3-Difluorophenol can affect its activity and function. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in the mitochondria, where it may influence oxidative phosphorylation and reactive oxygen species production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of 2,3-Difluorophenol within cells .
属性
IUPAC Name |
2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEPGIOVXBBUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214381 | |
| Record name | Phenol, 2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6418-38-8 | |
| Record name | Phenol, 2,3-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 2,3-Difluorophenol?
A1: 2,3-Difluorophenol can be synthesized through several routes. One approach involves using hydrogen peroxide to transform 2,3-difluorobenzene boronic acid into the desired phenol. [] This boronic acid intermediate is synthesized from 1,2-difluorobenzene using butyl lithium and trimethyl borate, capitalizing on the directing effects of substituents on the aromatic ring. [] Another method uses 4-bromo-2,3-difluorophenol as a starting material for further modifications, such as esterification with alkyl cyclohexanecarboxylic acids, to create liquid crystal compounds. [, ]
Q2: What are the applications of 2,3-Difluorophenol in materials science?
A2: 2,3-Difluorophenol serves as a key building block in the synthesis of specialized materials, particularly liquid crystals. By incorporating this molecule into more complex structures, researchers can manipulate the mesomorphic properties and electro-optical behavior of the resulting materials. For example, 2,3-difluorophenol derivatives have been used to create liquid crystals with high birefringence and negative dielectric anisotropy, properties desirable for fast-response displays and photonic devices. [, ]
Q3: How does the presence of fluorine atoms in 2,3-Difluorophenol influence its reactivity?
A3: The fluorine atoms in 2,3-Difluorophenol significantly impact its reactivity through both electronic and steric effects. The strong electronegativity of fluorine withdraws electron density from the aromatic ring, influencing the acidity of the phenolic proton and the reactivity of positions ortho and para to the fluorine substituents. [] This electronic influence allows for selective deprotonation and further functionalization. Moreover, the fluorine atoms sterically hinder reactions at adjacent positions, further contributing to the regioselectivity observed in reactions involving 2,3-Difluorophenol. []
Q4: Can 2,3-Difluorophenol be incorporated into polymers, and what are the potential benefits?
A4: Yes, 2,3-Difluorophenol can be incorporated into polymers. One example is the synthesis of poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane}, or PMFOS. [] This polymer, incorporating 2,3-Difluorophenol as a functional substituent, exhibits high hydrogen bond acidity, making it suitable for gas sensing applications. [] The incorporation of fluorine into polymers can often lead to enhanced thermal stability, chemical resistance, and altered surface properties.
Q5: Are there computational studies on 2,3-Difluorophenol and its derivatives?
A5: Yes, computational chemistry plays a role in understanding 2,3-Difluorophenol and its derivatives. Density functional theory (DFT) calculations have been employed to investigate the molecular conformation and polarizability of tolane liquid crystals containing 2,3-difluorophenylene units. [] These calculations help correlate the molecular structure with the observed experimental properties, such as birefringence, providing insights for the design of new materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


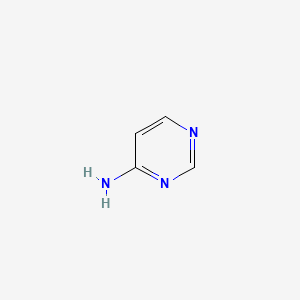


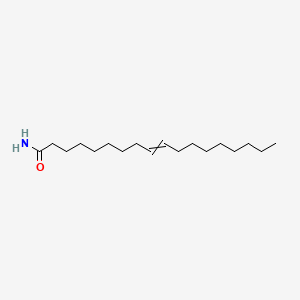
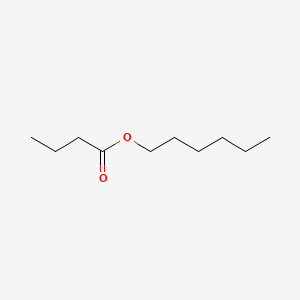
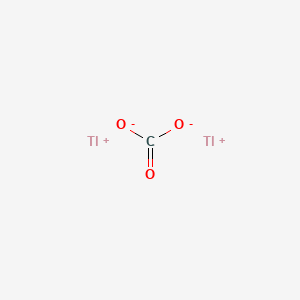
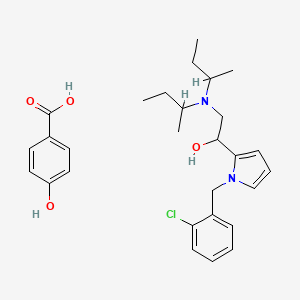
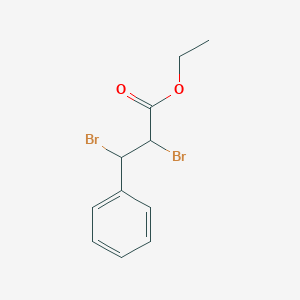

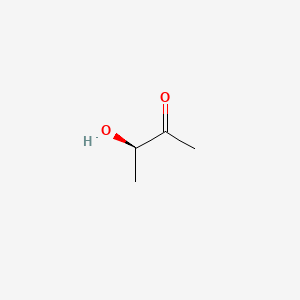
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)
